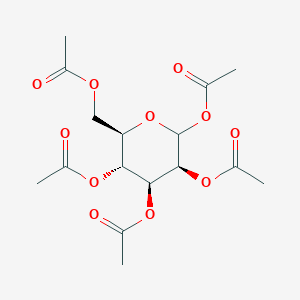

1,2,3,4,6-Penta-O-acetyl-D-mannopyranose

Vue d'ensemble

Description

1,2,3,4,6-Penta-O-acetyl-D-mannopyranose is a derivative of mannose, a monosaccharide. This compound is characterized by the presence of five acetyl groups attached to the mannopyranose ring. It is commonly used in organic synthesis and biochemical research due to its unique properties and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose can be synthesized through the acetylation of D-mannose. The process involves the reaction of D-mannose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-mannose.

Glycosylation: It can participate in glycosylation reactions to form glycosides.

Reduction: The compound can be reduced to form deacetylated derivatives

Common Reagents and Conditions:

Hydrolysis: Acids like hydrochloric acid or bases like sodium hydroxide.

Glycosylation: Glycosyl donors and acceptors in the presence of catalysts such as Lewis acids.

Reduction: Reducing agents like sodium borohydride

Major Products:

Hydrolysis: D-mannose.

Glycosylation: Various glycosides.

Reduction: Deacetylated mannose derivatives

Applications De Recherche Scientifique

Glycobiology

Role as a Building Block:

- This compound is crucial for synthesizing complex carbohydrates, which are essential in studying glycoproteins and glycolipids. Researchers utilize it to create specific glycosylation patterns that mimic natural processes, facilitating the understanding of cellular interactions and signaling pathways .

Case Study:

- A study demonstrated the use of this compound in the synthesis of glycoprotein mimetics. These mimetics were used to analyze the binding affinity of lectins, providing insights into carbohydrate-protein interactions critical for cell recognition processes .

Drug Development

Enhancing Drug Delivery:

- The compound is employed in formulating drug delivery systems that improve the stability and bioavailability of therapeutic agents. Its acetylated form enhances solubility and permeability, making it suitable for oral and parenteral formulations .

Case Study:

- Research focused on developing nanoparticle-based drug delivery systems incorporated this compound to enhance the targeting of cancer cells. The results indicated improved therapeutic efficacy due to increased cellular uptake and reduced side effects .

Food Industry

Natural Sweetener and Flavor Enhancer:

- In the food sector, this compound serves as a natural sweetener and flavor enhancer. It provides an alternative to synthetic additives, appealing to health-conscious consumers seeking natural ingredients .

Case Study:

- A comparative study on sweetening agents found that products containing this compound exhibited similar sweetness profiles to sucrose while reducing caloric content. This positions it as a favorable option in low-calorie food formulations .

Cosmetics

Moisturizing Properties:

- The compound is valued in cosmetic formulations for its moisturizing properties. It enhances skin texture and hydration levels in various skin care products .

Case Study:

- A clinical trial evaluating skin care products containing this compound showed significant improvements in skin hydration and elasticity over eight weeks of use compared to a control group using standard moisturizers .

Biotechnology

Production of Oligosaccharides:

- In biotechnology applications, this compound is essential for producing oligosaccharides necessary for various processes including vaccine development. Its role in glycosylation reactions helps produce specific oligosaccharide structures that can enhance immune responses .

Case Study:

- A study on vaccine development utilized this compound to create glycoconjugates that improved immunogenicity against bacterial pathogens. The findings suggested enhanced antibody production when compared to non-glycosylated counterparts .

Summary Table of Applications

| Application Area | Description | Case Studies |

|---|---|---|

| Glycobiology | Building block for complex carbohydrates | Synthesis of glycoprotein mimetics for lectin binding studies |

| Drug Development | Enhances drug delivery systems | Nanoparticle drug delivery targeting cancer cells |

| Food Industry | Natural sweetener/flavor enhancer | Low-calorie formulations with similar sweetness profiles to sucrose |

| Cosmetics | Moisturizing agent in skin care products | Clinical trial showing improved skin hydration |

| Biotechnology | Production of oligosaccharides for vaccines | Glycoconjugates enhancing immunogenicity against pathogens |

Mécanisme D'action

The mechanism of action of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose involves its ability to act as a glycosyl donor in glycosylation reactions. The acetyl groups enhance its reactivity, allowing it to form glycosidic bonds with various acceptors. This property is exploited in the synthesis of glycosides and other carbohydrate derivatives .

Comparaison Avec Des Composés Similaires

- 1,2,3,4,6-Penta-O-acetyl-D-glucopyranose

- 1,2,3,4,6-Penta-O-acetyl-D-galactopyranose

- 1,2,3,4,6-Penta-O-acetyl-D-xylopyranose

Comparison: 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose is unique due to its specific configuration and reactivity. Compared to its analogs, it exhibits distinct reactivity patterns in glycosylation reactions, making it a valuable tool in carbohydrate chemistry. Its acetylated form also provides stability and solubility advantages over non-acetylated sugars .

Activité Biologique

1,2,3,4,6-Penta-O-acetyl-D-mannopyranose is a derivative of mannose characterized by the presence of five acetyl groups. This compound is significant in various biochemical and pharmaceutical applications due to its structural properties and biological activities. Its primary mechanism involves interactions with selectins, which are crucial in cell adhesion processes.

- Molecular Formula : C₁₃H₂₄O₁₁

- Molecular Weight : 300.32 g/mol

- CAS Number : 4026-35-1

- Physical State : White crystalline solid

- Solubility : Soluble in organic solvents such as chloroform and acetone

This compound primarily acts as a glycosylation agent , influencing various biochemical pathways:

- Target Interaction : The compound interacts with selectins, inhibiting their function and thereby modulating cell adhesion.

- Biochemical Pathways : It plays a role in glycosylation processes essential for the synthesis of glycoproteins and glycolipids, impacting cellular signaling and adhesion.

Effects on Cell Adhesion

The inhibition of selectin-mediated cell adhesion by this compound has been demonstrated in several studies. This activity can potentially modulate immune responses by affecting how immune cells adhere to other cells during inflammatory processes.

Cellular Effects

The compound influences:

- Cell Migration : Alters glycosylation patterns on cell surface proteins affecting migration.

- Proliferation and Differentiation : Modifies cellular metabolism and gene expression through its glycosylation effects.

Case Studies and Experimental Data

- In Vitro Studies : Research has shown that this compound enhances glycosylation processes at lower doses while exhibiting cytotoxic effects at higher concentrations. In a study involving human endothelial cells, the compound reduced selectin-mediated adhesion by approximately 40% at optimal concentrations .

- Animal Models : In murine models of inflammation, administration of the compound resulted in decreased leukocyte adhesion to vascular endothelium. This suggests a potential therapeutic role in conditions characterized by excessive inflammation .

- Glycosylation Studies : The compound has been utilized as a glycosyl donor in synthetic chemistry for producing complex carbohydrates and glycoproteins. Its efficiency in facilitating glycosidic bond formation makes it valuable for research in carbohydrate chemistry .

Table of Biological Activities

Propriétés

IUPAC Name |

[(2R,3R,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15+,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-WHWZVRATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473323 | |

| Record name | 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25941-03-1 | |

| Record name | 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.